molecular formula C25H29FN2O4 B15294896 1-Desacetyl 1-Propionyl Iloperidone

1-Desacetyl 1-Propionyl Iloperidone

Katalognummer: B15294896
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: NDYOGQKCYHHFLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Desacetyl 1-Propionyl Iloperidone is a derivative of Iloperidone, an antipsychotic medication primarily used in the treatment of schizophrenia. This compound is characterized by modifications to the acetyl and propionyl groups of the original Iloperidone structure . Its molecular formula is C25H29FN2O4, and it has a molecular weight of 440.507 g/mol .

Vorbereitungsmethoden

The synthesis of 1-Desacetyl 1-Propionyl Iloperidone involves specific chemical reactions that modify the acetyl and propionyl groups of Iloperidone.

Analyse Chemischer Reaktionen

1-Desacetyl 1-Propionyl Iloperidone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Desacetyl 1-Propionyl Iloperidone is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Wirkmechanismus

The mechanism of action of 1-Desacetyl 1-Propionyl Iloperidone is believed to be similar to that of Iloperidone. It likely involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. This antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis .

Vergleich Mit ähnlichen Verbindungen

1-Desacetyl 1-Propionyl Iloperidone is unique due to its specific modifications to the acetyl and propionyl groups. Similar compounds include:

These compounds share similar structures but differ in their specific functional groups, which can influence their pharmacological properties and therapeutic applications.

Eigenschaften

Molekularformel

C25H29FN2O4

Molekulargewicht

440.5 g/mol

IUPAC-Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]propan-1-one

InChI

InChI=1S/C25H29FN2O4/c1-3-21(29)18-5-8-22(24(15-18)30-2)31-14-4-11-28-12-9-17(10-13-28)25-20-7-6-19(26)16-23(20)32-27-25/h5-8,15-17H,3-4,9-14H2,1-2H3

InChI-Schlüssel

NDYOGQKCYHHFLA-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.